4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide
Beschreibung
This compound, with the molecular formula C₁₅H₁₅ClN₂O₃S and molecular weight 322.81 g/mol (calculated), features a quinoline-8-sulfonamide core substituted with a chlorine atom at position 4 and a stereochemically defined cyclopent-2-en-1-yl group bearing a hydroxymethyl moiety at the (1S,4R) configuration .
Eigenschaften
Molekularformel |
C15H15ClN2O3S |
|---|---|
Molekulargewicht |
338.8 g/mol |
IUPAC-Name |
4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C15H15ClN2O3S/c16-13-6-7-17-15-12(13)2-1-3-14(15)22(20,21)18-11-5-4-10(8-11)9-19/h1-7,10-11,18-19H,8-9H2/t10-,11+/m0/s1 |
InChI-Schlüssel |
UZSKXBSQNGOQPM-WDEREUQCSA-N |
Isomerische SMILES |
C1[C@H](C=C[C@H]1NS(=O)(=O)C2=CC=CC3=C(C=CN=C32)Cl)CO |
Kanonische SMILES |
C1C(C=CC1NS(=O)(=O)C2=CC=CC3=C(C=CN=C32)Cl)CO |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide involves several steps, typically starting with the preparation of the quinoline core followed by the introduction of the sulfonamide group. The synthetic route may include:
Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis or Friedländer synthesis, which involve the cyclization of aniline derivatives with carbonyl compounds.
Introduction of the Sulfonamide Group: This step involves the reaction of the quinoline derivative with sulfonyl chlorides under basic conditions to form the sulfonamide linkage.
Functionalization of the Cyclopentene Ring: The hydroxymethyl group is introduced through reactions such as hydroboration-oxidation or other suitable methods to achieve the desired stereochemistry.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo reduction reactions, particularly at the quinoline ring, using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s sulfonamide group is known for its biological activity, making it a potential candidate for the development of new drugs or bioactive molecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, particularly in the treatment of diseases where sulfonamide derivatives are effective.
Wirkmechanismus
The mechanism of action of 4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The quinoline ring may also interact with DNA or proteins, affecting their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Structural Comparison
The following table summarizes structural similarities and differences between the target compound and related quinoline-sulfonamide derivatives:
Key Observations :
- The target compound shares the quinoline-8-sulfonamide core with GAT107, TQS, and LYQ, but differs in substituents and stereochemistry.
- The hydroxymethyl group in the target compound offers a site for hydrogen bonding or further derivatization, unlike N-(4-chlorophenyl)-8-quinolinesulfonamide, which lacks this functional group .
Physicochemical Properties
- Target Compound: No explicit data on solubility or pKa, but the hydroxymethyl group may enhance hydrophilicity compared to N-(4-chlorophenyl)-8-quinolinesulfonamide, which has a predicted density of 1.463 g/cm³ and pKa of 7.46 .
- LYQ : The presence of a hydroxyl group on the phenyl ring could improve aqueous solubility relative to bromo/naphthyl substituents in GAT107 and TQS .
Biologische Aktivität
4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide is a synthetic compound notable for its complex structure and potential pharmacological applications. The compound features a quinoline core, which is known for its diverse biological activities, including antimalarial, anticancer, and antibacterial properties. This article delves into the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of 4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide is C13H16ClN5O3, with a molecular weight of 325.75 g/mol. Its structure includes a sulfonamide group, which enhances its pharmacological properties through various mechanisms of action.
The biological activity of this compound can be attributed to several key interactions:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit specific enzymes involved in metabolic pathways.
- Interaction with DNA : The quinoline moiety has been shown to intercalate with DNA, disrupting replication and transcription processes.
- Cell Cycle Modulation : Preliminary studies indicate that the compound may affect cell cycle progression in cancer cells, promoting apoptosis.
Anticancer Activity
Research has demonstrated that 4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide exhibits significant cytotoxicity against various cancer cell lines. A study conducted on the CCRF-CEM leukemia cell line revealed that treatment with the compound resulted in:
- G0/G1 Phase Arrest : Indicating an inhibition of cell proliferation.
- Induction of Apoptosis : Confirmed through annexin V staining assays.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| CCRF-CEM | 5 | Cell cycle arrest and apoptosis |
| MCF7 (Breast) | 10 | DNA intercalation |
| A549 (Lung) | 12 | Enzymatic inhibition |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro assays indicated effective inhibition against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, the compound was administered in varying concentrations. Results indicated a dose-dependent response in cell viability assays, with significant reductions in viable cells at concentrations above 5 µM.
Case Study 2: Antimicrobial Testing
A series of experiments were conducted to evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated higher activity against Gram-positive strains, suggesting potential applications in treating infections caused by resistant bacteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
